molecular formula C10H15N5O B11747893 3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11747893
M. Wt: 221.26 g/mol
InChI Key: NRQWDRGWCPJZFD-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring:

  • Two pyrazole rings: One substituted with a methoxy group at position 3 and a methyl group at position 1; the other contains a methyl group at position 1 and a methylene-linked amine at position 2.
  • Synthetic methods: Optimized via controlled reaction conditions (temperature, pH, solvent choice) and purified using techniques like reverse-phase chromatography .
  • Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and HPLC (>98% purity) .

Properties

Molecular Formula

C10H15N5O

Molecular Weight

221.26 g/mol

IUPAC Name

3-methoxy-1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H15N5O/c1-14-6-8(5-12-14)4-11-9-7-15(2)13-10(9)16-3/h5-7,11H,4H2,1-3H3

InChI Key

NRQWDRGWCPJZFD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC2=CN(N=C2OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    N-alkylation: The final step involves the alkylation of the nitrogen atom with 1-methyl-1H-pyrazol-4-ylmethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of the reduced pyrazole derivative.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Their Implications

The table below compares the target compound with key analogs:

Compound Name Structural Features Biological Activity Key Differences vs. Target Compound Reference
1-(2-Bromophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine Bromophenyl substituent at pyrazole position 1 Not explicitly stated (likely varies with bromine's electronic effects) Bromophenyl group enhances steric bulk and alters electronic properties vs. methoxy group in target compound.
1-(Difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine Difluoromethyl group at position 1 Antifungal (succinate dehydrogenase inhibition) Difluoromethyl substitution increases electronegativity and metabolic stability vs. methoxy group.
1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine Additional methyl group at pyrazole position 3 Anti-inflammatory (enzyme inhibition) Methyl group at position 3 enhances lipophilicity vs. methoxy group in target compound.
N-(4-Methoxyphenyl)-1H-pyrazol-4-amine Methoxyphenyl substituent instead of bis-pyrazole Pharmacological properties vary with aromatic substitution Lacks the methylene-linked pyrazole moiety, reducing structural complexity.

Substituent Effects on Reactivity and Bioactivity

  • Bromophenyl group () : Introduces steric hindrance and halogen bonding, which may alter target selectivity .
  • Difluoromethyl group () : Improves metabolic stability and enzyme inhibition via strong electronegativity .
  • Alkyl chain variations (e.g., ethyl vs. methyl) : Influence solubility and membrane permeability, as seen in analogs from and .

Key Research Findings

Positional Isomerism : Compounds like N-(4-nitrophenyl)-1H-pyrazol-4-amine () demonstrate that substituent position significantly affects reactivity and target interaction, a principle applicable to the methoxy group in the target compound .

Ring System Variations : Replacement of pyrazole with pyridine () or piperidine () alters pharmacodynamics due to changes in nitrogen atom geometry and electron distribution .

Biological Activity

3-Methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C12H16N4OC_{12}H_{16}N_{4}O and its structure includes a methoxy group, a methyl group, and a pyrazole moiety which is known for various biological activities. Its CAS number is 1010864-73-9.

Research indicates that pyrazole derivatives can exert their effects through several mechanisms:

  • Inhibition of Cell Proliferation : Compounds with a pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest.
  • Anti-inflammatory Activity : Pyrazole derivatives can modulate inflammatory pathways, including the inhibition of pro-inflammatory cytokines such as TNF-alpha.

Anticancer Activity

Several studies have investigated the anticancer properties of pyrazole derivatives, including this compound:

Cell Line IC50 (µM) Mechanism Reference
MDA-MB-231 (Breast)3.79Induction of apoptosis
HepG2 (Liver)38.44Cell cycle arrest
A549 (Lung)26.00Inhibition of proliferation
NCI-H460 (Lung)12.50Apoptosis and autophagy

Case Studies

  • Study on MDA-MB-231 Cells : A study demonstrated that compounds similar to this compound showed significant cytotoxicity against breast cancer cells, suggesting potential use in targeted therapies for breast cancer.
  • Anti-inflammatory Effects : Another study highlighted the compound's ability to reduce TNF-alpha levels in vitro, indicating its potential as an anti-inflammatory agent in conditions like rheumatoid arthritis.

Recent Advances

Recent advancements in drug design have focused on enhancing the bioactivity of pyrazole derivatives through structural modifications. These modifications aim to improve selectivity for cancer cells while minimizing toxicity to normal cells.

Research Findings

The following findings summarize recent research efforts:

  • Synthesis and Evaluation : New analogs were synthesized and evaluated for their anticancer activity against various cell lines, showing promising results in inhibiting tumor growth.
  • Molecular Modeling : Computational studies have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression.

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